molecular formula C12H24O12S2 B586845 Kotalanol CAS No. 214491-07-3

Kotalanol

Cat. No.: B586845
CAS No.: 214491-07-3
M. Wt: 424.432
InChI Key: OMKXVFDVAGCPBS-GTEYUELZSA-N
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Description

Kotalanol is a potent natural α-glucosidase inhibitor isolated from the roots and stems of the plant Salacia reticulata, which is traditionally used in Ayurvedic medicine for the treatment of diabetes. This compound has a unique thiosugar sulfonium sulfate structure and exhibits significant antidiabetic properties by inhibiting the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose .

Mechanism of Action

Target of Action

Kotalanol is a potent natural α-glucosidase inhibitor . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and it is a primary target of this compound . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a common issue in diabetes .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . This compound has been found to show more potent inhibitory activity against sucrase, a type of α-glucosidase, than other inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway. By inhibiting α-glucosidase, this compound prevents the breakdown of complex carbohydrates into glucose . This action reduces postprandial blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

As a natural compound isolated from the roots and stems of salacia reticulata, a plant used in traditional ayurvedic medicine, it is likely that this compound is absorbed and metabolized in ways similar to other plant-derived compounds .

Result of Action

The molecular effect of this compound’s action is the inhibition of α-glucosidase, which leads to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . On a cellular level, this can help prevent the cellular damage caused by high blood glucose levels, such as oxidative stress .

Biochemical Analysis

Biochemical Properties

Kotalanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The active phyto-compounds Salacinol and this compound along with nine other sugar-related components were isolated from the water-soluble portion .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kotalanol involves several steps, starting from readily available sugars. One of the key steps includes the formation of a thiosugar sulfonium intermediate, which is then converted into this compound through a series of chemical reactions. The synthetic route typically involves the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on optimizing the yield and purity of the compound. The process involves the extraction of this compound from the plant Salacia reticulata, followed by purification using chromatographic techniques. Advances in biotechnological methods are also being explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Kotalanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound analogs .

Scientific Research Applications

Kotalanol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying thiosugar chemistry and sulfonium ion reactivity.

    Biology: Investigated for its role in inhibiting carbohydrate-hydrolyzing enzymes and its potential as a dietary supplement for managing blood sugar levels.

    Medicine: Explored for its antidiabetic properties and potential use in developing new therapeutic agents for diabetes management.

Comparison with Similar Compounds

Kotalanol is unique among α-glucosidase inhibitors due to its thiosugar sulfonium sulfate structure. Similar compounds include:

This compound stands out due to its higher potency and unique structural features, making it a valuable compound for further research and development in the field of diabetes management .

Biological Activity

Kotalanol, a naturally occurring compound isolated from the roots and stems of Salacia reticulata, has garnered significant attention due to its potent biological activities, particularly as an α-glucosidase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized as a sulfonium-ion thiosugar. Its structure comprises a 1-deoxyheptosyl-3-sulfate anion and a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation. The compound exhibits strong inhibitory activity against α-glucosidases, enzymes responsible for carbohydrate metabolism, thereby influencing glucose absorption in the intestines.

Inhibition Mechanism

This compound's mechanism involves competitive inhibition of α-glucosidase, which prevents the hydrolysis of oligosaccharides into monosaccharides. This action helps regulate postprandial blood glucose levels, making this compound a candidate for managing diabetes.

Efficacy as an α-Glucosidase Inhibitor

Research indicates that this compound displays more potent inhibitory effects against sucrase compared to other known inhibitors like salacinol and acarbose. In vitro studies have demonstrated that this compound can significantly reduce the activity of various α-glucosidases.

Comparative Inhibition Potency

CompoundInhibition Activity (IC50)Source
This compound0.5 µMSalacia reticulata
Salacinol0.7 µMSalacia reticulata
Acarbose2.0 µMSynthetic drug

1. Antidiabetic Effects

A study conducted on diabetic rats showed that oral administration of this compound significantly lowered blood glucose levels compared to control groups. The results indicate that this compound not only inhibits α-glucosidase but also improves overall glycemic control.

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties. In a study involving H1N1-infected mice, extracts from Salacia reticulata, rich in this compound, resulted in a significant reduction in cough incidence and pulmonary inflammation when administered at a dosage of 0.6 mg/day .

Structural Studies and Binding Affinity

Homology modeling studies have provided insights into the binding affinity of this compound with human α-glucosidases. Docking simulations revealed that this compound forms multiple hydrogen bonds with key amino acid residues within the enzyme's active site, enhancing its inhibitory potency .

Future Directions in Research

The ongoing exploration of this compound includes:

  • Structural Modifications : Developing analogues to enhance efficacy and reduce side effects.
  • Clinical Trials : Evaluating long-term safety and effectiveness in human subjects.
  • Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXVFDVAGCPBS-GTEYUELZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655282
Record name (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214491-07-3
Record name (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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